molecular formula C14H25NO3 B8451318 Tert-butyl 4-hydroxy-4-(2-methylallyl)piperidine-1-carboxylate

Tert-butyl 4-hydroxy-4-(2-methylallyl)piperidine-1-carboxylate

Cat. No. B8451318
M. Wt: 255.35 g/mol
InChI Key: XFQNNJYQPQLISS-UHFFFAOYSA-N
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Patent
US09108921B2

Procedure details

t-butyl-4-oxopiperidine-1-carboxylate (10 g, 0.05 mol) was dissolved in 3-bromo-2-methylprop-1-ene (16.9 g, 0.126 mol), THF (100 mL) and saturated ammonium chloride solution (500 mL). The reaction was cooled to 10° C. and zinc dust (6.6 g, 0.01 mol) was added portionwise. After addition, the reaction mixture was stirred overnight, when TLC (heptane/EtOAc 7:1) indicated that the reaction was complete. The reaction mixture was then diluted with water and acidified with 10% H2SO4 to pH 6. The reaction mixture was extracted with ethyl acetate (3×50 mL). The organic layers were combined and washed with saturated solution of NaHCO3, brine and evaporated to give tert-butyl 4-hydroxy-4-(2-methylallyl)piperidine-1-carboxylate (12.28 g). 1H NMR (CHLOROFORM-d) δ: 4.94-5.04 (m, 1H), 4.80 (s, 1H), 3.85 (dt, J=13.0, 3.4 Hz, 2H), 3.08-3.26 (m, 2H), 2.21 (s, 2H), 1.86 (s, 3H), 1.52-1.60 (m, 4H), 1.43-1.50 (m, 9H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
16.9 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
6.6 g
Type
catalyst
Reaction Step Five
Name
heptane EtOAc
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
100 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][C:11](=[O:14])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].Br[CH2:16][C:17]([CH3:19])=[CH2:18].[Cl-].[NH4+].OS(O)(=O)=O>O.[Zn].CCCCCCC.CCOC(C)=O.C1COCC1>[OH:14][C:11]1([CH2:18][C:17]([CH3:19])=[CH2:16])[CH2:10][CH2:9][N:8]([C:6]([O:5][C:1]([CH3:4])([CH3:2])[CH3:3])=[O:7])[CH2:13][CH2:12]1 |f:2.3,7.8|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)=O
Name
Quantity
16.9 g
Type
reactant
Smiles
BrCC(=C)C
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
6.6 g
Type
catalyst
Smiles
[Zn]
Step Six
Name
heptane EtOAc
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC.CCOC(=O)C
Step Seven
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with ethyl acetate (3×50 mL)
WASH
Type
WASH
Details
washed with saturated solution of NaHCO3, brine
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OC1(CCN(CC1)C(=O)OC(C)(C)C)CC(=C)C
Measurements
Type Value Analysis
AMOUNT: MASS 12.28 g
YIELD: CALCULATEDPERCENTYIELD 96.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.